VD12-09

carbonic anhydrase IX isoform selectivity fluorescent thermal shift assay

VD12-09 (2-(Cyclooctylamino)-3,5,6-trifluoro-4-((2-hydroxyethyl)thio)benzenesulfonamide) is a fluorinated benzenesulfonamide that acts as a potent, selective inhibitor of human carbonic anhydrase IX (CA IX). CA IX is a membrane-bound enzyme overexpressed in numerous solid tumors under hypoxia, where it regulates pH homeostasis and supports cancer cell survival, yet it is nearly absent in normal tissues.

Molecular Formula C16H23F3N2O3S2
Molecular Weight 412.49
Cat. No. B1193780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVD12-09
SynonymsVD1209;  VD12-09;  VD12 09
Molecular FormulaC16H23F3N2O3S2
Molecular Weight412.49
Structural Identifiers
SMILESO=S(C1=C(F)C(F)=C(SCCO)C(F)=C1NC2CCCCCCC2)(N)=O
InChIInChI=1S/C16H23F3N2O3S2/c17-11-12(18)16(26(20,23)24)14(13(19)15(11)25-9-8-22)21-10-6-4-2-1-3-5-7-10/h10,21-22H,1-9H2,(H2,20,23,24)
InChIKeyZUTOCUUMVDYVHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

VD12-09: A Selective Picomolar Carbonic Anhydrase IX Inhibitor for Hypoxic Tumor Targeting


VD12-09 (2-(Cyclooctylamino)-3,5,6-trifluoro-4-((2-hydroxyethyl)thio)benzenesulfonamide) is a fluorinated benzenesulfonamide that acts as a potent, selective inhibitor of human carbonic anhydrase IX (CA IX) [1]. CA IX is a membrane-bound enzyme overexpressed in numerous solid tumors under hypoxia, where it regulates pH homeostasis and supports cancer cell survival, yet it is nearly absent in normal tissues [2]. VD12-09 was discovered through screening of a library of over 400 benzenesulfonamides and exhibits picomolar binding affinity (Kd = 1.1 nM) for recombinant CA IX [1]. Its selectivity profile across 12 catalytically active human CA isoforms, combined with demonstrated cellular efficacy and reduced in vivo toxicity compared to clinically used non-selective CA inhibitors, positions VD12-09 as a valuable research tool and lead candidate for CA IX-targeted therapy development [3].

Why CA IX Inhibitor Selection Cannot Rely on Class-Level Surrogates: The VD12-09 Differentiation Case


CA IX inhibitors share a benzenesulfonamide zinc-binding scaffold, but their isoform selectivity profiles, cellular functional activities, and toxicity characteristics diverge substantially owing to variations in hydrophobic ring size, fluoro-substitution pattern, and the nature of the thioether tail [1]. VD11-4-2, the closest structural analog to VD12-09, binds CA IX with 22-fold higher affinity (Kd = 0.05 nM) yet exhibits significantly greater off-target binding to CA XII (Kd = 3.3 nM), CA XIV (Kd = 1.6 nM), and CA VB (Kd = 5.6 nM) [1]. Conversely, VR16-09 achieves superior CA IX selectivity through a bulkier aminocyclododecyl substituent but at the cost of reduced cellular functional activity compared to VD12-09 in spheroid growth assays [2]. These quantitative differences in selectivity and functional efficacy preclude simple interchangeability among in-class compounds for target validation, assay development, or preclinical studies [3].

Quantitative Differentiation Evidence for VD12-09 Against Closest Analogs


CA IX Binding Affinity and Isoform-Wide Selectivity Map Versus VD11-4-2 and VR16-09

VD12-09 binds recombinant human CA IX with a dissociation constant (Kd) of 1.1 nM as determined by fluorescent thermal shift assay (FTSA) at pH 7.0, 37°C, representing picomolar affinity. Compared to the closest analog VD11-4-2 (Kd = 0.05 nM for CA IX), VD12-09 is 22-fold less potent on CA IX; however, VD12-09 demonstrates markedly reduced binding to off-target isoforms—330 nM for CA XII (versus 3.3 nM for VD11-4-2), 170 nM for CA XIV (versus 1.6 nM), 210 nM for CA VB (versus 5.6 nM), and 330 nM for CA VII (versus 9.8 nM) [1]. Compared to VR16-09, which achieves near-absolute selectivity (Kd CA II ≥200,000 nM), VD12-09 retains measurable but substantially weaker off-target binding (Kd CA II = 1,300 nM) while offering a differentiated cellular efficacy profile [1][2].

carbonic anhydrase IX isoform selectivity fluorescent thermal shift assay benzenesulfonamide

Zebrafish Developmental Toxicity: VD12-09 Versus Clinical Standard Ethoxzolamide

The 120-hour post-fertilization (hpf) LC50 value for VD12-09 in zebrafish embryos was determined as 13 μM, compared to 9 μM for ethoxzolamide (EZA), a non-selective CA inhibitor used clinically [1]. The LC50 of the closest analog VD11-4-2 was 120 μM [1]. At LC50-equivalent doses, VD12-09-treated embryos showed fewer phenotypic abnormalities and no gross morphological changes on histochemical examination, in contrast to EZA-exposed embryos [1]. The overall finding was that both VD12-09 and VD11-4-2 exhibited approximately 10-fold lower toxicity relative to EZA [1].

zebrafish embryo toxicity developmental toxicology carbonic anhydrase inhibitor safety LC50

3D Tumor Spheroid Growth Inhibition: VD12-09 Outperforms VD11-4-2 and Acetazolamide

In 3D tumor spheroid assays across multiple breast cancer cell lines (HCC38, BT474, MCF-7, 4T1, MDA-MB-231 T1AS), VD12-09 was reported as the most active compound, reducing spheroid size more effectively than the close analog VD11-4-2 [1]. The growth of spheroids treated with acetazolamide, a clinically used non-selective CA inhibitor, was essentially indistinguishable from the untreated control group [1]. This functional superiority of VD12-09 in intact tumor models occurs despite its lower recombinant CA IX binding affinity (Kd = 1.1 nM) relative to VD11-4-2 (Kd = 0.05 nM) [2].

3D tumor spheroid breast cancer CA IX inhibitor clonogenic survival

Hypoxia-Induced Extracellular Acidification: VD12-09 CA IX-Specific Functional Activity in Cancer Cells

VD12-09 significantly reduced hypoxia-induced extracellular acidification in HeLa cells in a dose-dependent manner, with the effect confirmed as CA IX-specific through CRISPR/Cas9-mediated CA IX knockout (KO) experiments [1]. In HeLa CA IX KO lines, VD12-09 at 30 μM did not alter CA activity, confirming on-target specificity [1]. The functional effect of VD12-09 at concentrations of 5–50 μM was comparable to or exceeded that of previously described CA IX-targeting agents [1]. The core structure-activity insight is that compounds bearing the 8-carbon aminocyclooctyl ring (VD12-09 and VD11-4-2) exhibit different cellular functional activity than the 12-carbon aminocyclododecyl analog VR16-09, indicating the hydrophobic ring size at the ortho position modulates both selectivity and cellular efficacy [1].

hypoxia extracellular acidification cancer cell pH regulation CA IX target engagement

Selectivity Index Over Cytosolic CA II: VD12-09 Offers a Balanced Window Compared to VD11-4-2

The selectivity index (SI) of VD12-09 for CA IX over the ubiquitous cytosolic isoform CA II is approximately 1,182 (Kd CA II 1,300 nM / Kd CA IX 1.1 nM), compared to an SI of 1,200 for VD11-4-2 [1]. While these SI values are numerically similar, the absolute Kd for CA II differs substantially: 1,300 nM for VD12-09 versus 60 nM for VD11-4-2 [1]. The higher absolute Kd of VD12-09 for CA II means that at concentrations required for maximal CA IX target engagement in cellular assays (low micromolar range), VD12-09 is less likely to saturate CA II, an isoform abundantly expressed in erythrocytes and critical for CO₂/HCO₃⁻ homeostasis. By contrast, VR16-09 achieves an SI exceeding 1,250,000 against CA II but with the trade-off of reduced cellular functional activity [1][2].

CA II selectivity off-target liability carbonic anhydrase inhibitor selectivity index

Optimal Application Scenarios for VD12-09 Based on Differentiated Evidence


CA IX-Selective Chemical Probe for Hypoxic Tumor Biology Studies

VD12-09 is ideally suited as a CA IX-selective chemical probe for dissecting the role of CA IX in hypoxic tumor pH regulation without confounding off-target inhibition of CA XII (100-fold selectivity margin) and CA II (1,182-fold selectivity margin) [1]. Its CA IX-specific activity has been confirmed by CRISPR/Cas9 CA IX knockout models, making it suitable for target engagement studies in HeLa, MDA-MB-231, A549, and H460 cancer cell lines under hypoxia [1]. At typical working concentrations of 5–50 μM, VD12-09 achieves significant reduction of hypoxia-induced extracellular acidification while maintaining CA IX specificity [1].

3D Spheroid and Invasion Assay Development for Breast Cancer Drug Screening

Based on its superior activity in 3D tumor spheroid growth inhibition across multiple breast cancer cell lines (HCC38, BT474, MCF-7, 4T1, MDA-MB-231 T1AS), VD12-09 serves as a positive control compound for developing 3D culture-based screening assays targeting CA IX-dependent tumor growth and invasion [2]. Its ability to reduce spheroid size and inhibit invadopodia formation—where acetazolamide was inactive—makes VD12-09 a more physiologically relevant reference inhibitor than non-selective CA inhibitors for assays designed to measure CA IX-specific anti-tumor effects [2].

In Vivo Target Validation with Reduced Developmental Toxicity Liability

For in vivo CA IX target validation studies in zebrafish or other embryonic models, VD12-09 offers a defined toxicity profile: an LC50 of 13 μM at 120 hpf, representing approximately 10-fold lower toxicity than the clinical CA inhibitor ethoxzolamide (LC50 = 9 μM) and no gross morphological abnormalities at sub-LC50 concentrations [3]. This toxicity window, combined with confirmed CA IX selectivity, makes VD12-09 suitable for developmental biology studies requiring sustained CA IX inhibition without the systemic toxicity associated with non-selective CA inhibitors [3].

Structure-Activity Relationship Reference for Benzenesulfonamide CA IX Inhibitor Optimization

VD12-09 occupies a unique position in the structure-activity landscape of ortho-substituted fluorinated benzenesulfonamides: it shares the aminocyclooctyl hydrophobic ring of VD11-4-2 but delivers a differentiated selectivity profile, particularly against CA XII (Kd = 330 nM vs 3.3 nM for VD11-4-2) and CA XIV (Kd = 170 nM vs 1.6 nM) [1]. This makes VD12-09 an essential comparator compound for medicinal chemistry campaigns aiming to balance CA IX potency with broader isoform selectivity, serving as a benchmark for designing next-generation inhibitors that preserve the cellular functional advantages observed for the aminocyclooctyl series [1][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for VD12-09

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.